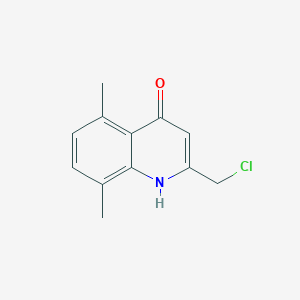

2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one

Description

2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one is a substituted quinolinone derivative characterized by a chloromethyl (-CH₂Cl) group at position 2 and methyl (-CH₃) groups at positions 5 and 8 of the quinolinone scaffold. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactive chloromethyl moiety, which enables further functionalization . Its IUPAC name and synonyms (e.g., Ambcb4026829, CTK5H6967) are well-documented in supplier catalogs, reflecting its commercial availability for research applications .

Properties

IUPAC Name |

2-(chloromethyl)-5,8-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-3-4-8(2)12-11(7)10(15)5-9(6-13)14-12/h3-5H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLVRHPZEYBTMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C=C(NC2=C(C=C1)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589827 | |

| Record name | 2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946755-49-3 | |

| Record name | 2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one typically involves the chloromethylation of 5,8-dimethylquinolin-4(1H)-one. One common method includes the reaction of 5,8-dimethylquinolin-4(1H)-one with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(aminomethyl)-5,8-dimethylquinolin-4(1H)-one, while oxidation can produce quinoline N-oxides.

Scientific Research Applications

Antimalarial Applications

Recent studies have indicated that quinoline-derived compounds, including those related to 2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one, exhibit promising antimalarial activity. The compound's structural analogs, particularly those optimized for metabolic stability and efficacy, have shown effectiveness against resistant strains of Plasmodium falciparum.

- Mechanism of Action : These compounds disrupt mitochondrial function in malaria parasites, effectively shutting down their respiratory processes within minutes of exposure. This rapid action highlights their potential as effective treatments for malaria, especially in light of rising drug resistance .

- Case Study : The development of endochin-like quinolones (ELQs), which are structurally similar to this compound, demonstrated low nanomolar IC50 values against various P. falciparum strains. These compounds were optimized for enhanced aqueous solubility and reduced cross-resistance compared to existing treatments like atovaquone .

Anticancer Activity

The anticancer potential of this compound has been explored through its derivatives and related quinoline structures.

- Mechanism : Compounds with a similar scaffold have been identified as inhibitors of tumor growth and apoptosis in various cancer cell lines. The chloromethyl group enhances the reactivity of the quinoline core, allowing for further modifications that can improve biological activity .

- Synthetic Pathways : An improved one-step synthesis method for related chloromethyl-quinazolinones has been developed, showcasing the versatility and utility of these compounds as intermediates in anticancer drug development .

Anti-inflammatory Properties

Quinoline derivatives are also being investigated for their anti-inflammatory properties.

- Research Findings : Studies have indicated that certain modifications to the quinoline structure can lead to compounds that effectively inhibit inflammatory pathways. This makes them candidates for treating conditions characterized by excessive inflammation .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, often involving nucleophilic substitution reactions or multi-step synthetic pathways.

| Synthesis Method | Description | Yield |

|---|---|---|

| Nucleophilic Substitution | Reaction with chloromethyl derivatives under basic conditions | Moderate |

| Multi-step Synthesis | Involves intermediate formation through various chemical transformations | High |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Key Observations :

- The chloromethyl group in the target compound enhances electrophilicity compared to methoxy or hydroxy substituents, facilitating nucleophilic substitution reactions .

Spectroscopic Comparisons

NMR Data (Selected Examples):

Note: The absence of published NMR data for the target compound highlights a gap in the literature, necessitating further experimental characterization.

Biological Activity

2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one is a member of the quinolone family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antibacterial and anticancer research. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. Various synthetic pathways have been reported, including those that utilize chloromethylation techniques to introduce the chloromethyl group at the 2-position of the quinoline ring .

Antibacterial Activity

Quinolones, including this compound, exhibit significant antibacterial properties. Research indicates that these compounds can act as quorum sensing inhibitors in bacteria such as Pseudomonas aeruginosa. This inhibition disrupts bacterial communication and virulence factor expression, making them potential candidates for treating infections caused by resistant strains .

Table 1: Antibacterial Activity of Quinolones

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 15 µg/mL |

| 2-heptyl-4(1H)-quinolone | Staphylococcus aureus | 10 µg/mL |

| PQS (Pseudomonas Quinolone Signal) | Escherichia coli | 20 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and HCT-116 (colon cancer). The compound's IC50 values indicate significant potency compared to standard chemotherapeutics .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Morphological Changes Observed |

|---|---|---|

| HepG2 | 12.4 | Cell shrinkage and rounding |

| HCT-116 | 20.0 | Apoptotic features observed under microscopy |

| MCF-7 (Breast) | 25.0 | Increased cell death compared to control |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Quorum Sensing Inhibition : The compound disrupts bacterial communication pathways, particularly in Pseudomonas aeruginosa, by inhibiting the production of signaling molecules like PQS .

- Induction of Apoptosis : In cancer cells, it may induce apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies

Several case studies have highlighted the efficacy of quinolone derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A study involving patients with chronic infections showed that treatment with quinolone derivatives led to a significant reduction in bacterial load and improved clinical outcomes .

- Oncology Trials : Clinical trials assessing the use of quinolone-based therapies for various cancers have reported promising results, particularly in combination with existing chemotherapeutics .

Q & A

Q. What are the common synthetic routes for 2-(Chloromethyl)-5,8-dimethylquinolin-4(1H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, chloromethyl groups are often introduced using reagents like TsCl (tosyl chloride) in anhydrous conditions (e.g., THF or DCM). A key step involves protecting/deprotecting functional groups (e.g., hydroxyl or amine groups) to avoid side reactions. Reaction temperature (e.g., 0–25°C for Grignard additions) and solvent polarity significantly impact yield . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol) is critical for purity.

Table 1 : Example Synthesis Parameters from Analogous Compounds

| Compound | Key Reagent | Solvent | Temp (°C) | Yield (%) | Purity Check (HPLC) |

|---|---|---|---|---|---|

| 1-Tosyl-2,3-dihydroquinolin-4(1H)-one | TsCl | THF | 25 | 78 | >98% |

| 5-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol | CH2=CHMgBr | THF | 0 | 65 | >95% |

| Adapted from |

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Confirms substitution patterns (e.g., chloromethyl at C2, methyl at C5/C8) and aromatic proton environments.

- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and C-Cl (~650 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validates molecular formula (C12H12ClNO) and detects isotopic patterns for chlorine.

- Melting Point : Assesses purity (sharp melting range, e.g., 94–95°C for analogous compounds) .

- CHN Analysis : Ensures elemental composition matches theoretical values.

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability and reduce byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, solvent ratio, catalyst loading) to identify optimal conditions.

- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Catalyst Screening : Test Lewis acids (e.g., AlCl3) for Friedel-Crafts alkylation or cyclization steps.

- Green Chemistry : Replace halogenated solvents with ionic liquids or water-miscible alternatives to improve safety and waste management.

- Scale-Up Considerations : Use flow chemistry for exothermic reactions (e.g., Grignard additions) to enhance control and reproducibility .

Q. What strategies are effective in resolving contradictions in biological activity data for this compound?

- Methodological Answer : Contradictions may arise from impurities, assay variability, or structural analogs. Mitigation approaches include:

- HPLC Purity Checks : Ensure >95% purity before biological testing.

- Standardized Assays : Replicate assays (e.g., antimalarial IC50) under controlled conditions (pH, temperature, cell lines).

- Structural Confirmation : Use X-ray crystallography (if crystals are obtainable) or 2D-NMR (e.g., COSY, NOESY) to validate stereochemistry and substituent positions .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.

Q. How can computational modeling predict the compound’s reactivity or pharmacokinetic properties?

- Methodological Answer :

- DFT Calculations : Model electron density maps to predict sites for electrophilic/nucleophilic attack (e.g., chloromethyl group reactivity).

- Molecular Docking : Screen against target proteins (e.g., Plasmodium falciparum enzymes for antimalarial studies) to hypothesize binding modes.

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with logP, solubility, or metabolic stability.

- ADMET Prediction : Use software like SwissADME to estimate bioavailability, CYP450 interactions, and toxicity thresholds .

Safety and Handling

Q. What safety protocols are recommended for handling chlorinated quinoline derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing/synthesis.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : In case of skin contact, wash with soap/water for 15 minutes; consult a physician and provide SDS (Safety Data Sheet) .

Data Interpretation and Reporting

Q. How should researchers document and report spectral data to ensure reproducibility?

- Methodological Answer :

- NMR : Report solvent, frequency (e.g., 400 MHz), δ values (ppm), multiplicity, and coupling constants (J in Hz).

- IR : Note sample preparation (KBr pellet vs. ATR) and resolution (4 cm⁻¹).

- Crystallography : Deposit .cif files in public databases (e.g., CCDC) and report R-factors.

- Raw Data Archiving : Share via repositories like Zenodo or institutional databases to support peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.